molecular formula C6H6Cl2N2O B13656981 (4-Amino-2,6-dichloropyridin-3-yl)methanol

(4-Amino-2,6-dichloropyridin-3-yl)methanol

Cat. No.: B13656981
M. Wt: 193.03 g/mol
InChI Key: BWHBNBAKLUYIPC-UHFFFAOYSA-N
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Description

(4-Amino-2,6-dichloropyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of amino and dichloro substituents on the pyridine ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2,6-dichloropyridin-3-yl)methanol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic route to achieve high yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient conversion and minimal by-products .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amino group, converting it to other functional groups such as amines.

    Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

(4-Amino-2,6-dichloropyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-2,6-dichloropyridin-3-yl)methanol involves its interaction with specific molecular targets. The amino and dichloro groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Amino-2,6-dichloropyridine
  • 2,6-Dichloropyridin-3-ylmethanol
  • 4-Amino-2,6-dimethoxypyrimidine

Comparison:

Properties

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

(4-amino-2,6-dichloropyridin-3-yl)methanol

InChI

InChI=1S/C6H6Cl2N2O/c7-5-1-4(9)3(2-11)6(8)10-5/h1,11H,2H2,(H2,9,10)

InChI Key

BWHBNBAKLUYIPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)CO)N

Origin of Product

United States

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